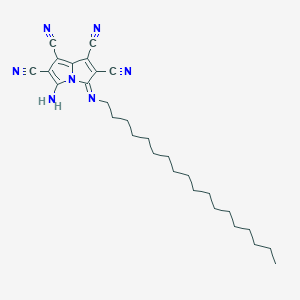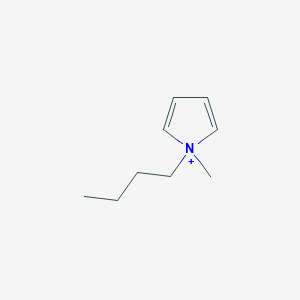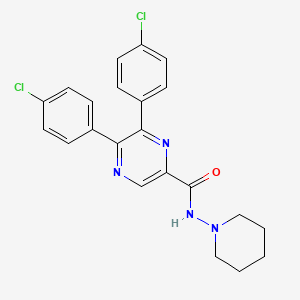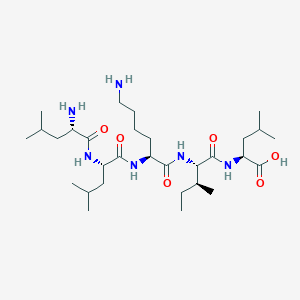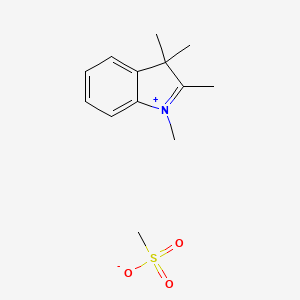![molecular formula C27H27N5O2S B14235786 N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide CAS No. 365429-85-2](/img/structure/B14235786.png)
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyridyl and cyclopentylamino groups, and the final coupling with the nicotinamide moiety. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the aryl groups.
Amidation Reactions: The final step usually involves the formation of the amide bond between the thiazole derivative and the nicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in medicinal chemistry.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Another compound with a similar structure, used in the synthesis of various derivatives.
Uniqueness
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
365429-85-2 |
|---|---|
Molecular Formula |
C27H27N5O2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[5-[2-(cyclopentylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-6-5-7-18(14-17)24-25(19-12-13-28-22(15-19)30-21-8-3-4-9-21)35-27(31-24)32-26(33)20-10-11-23(34-2)29-16-20/h5-7,10-16,21H,3-4,8-9H2,1-2H3,(H,28,30)(H,31,32,33) |
InChI Key |
DBCNEKOOENTEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)OC)C4=CC(=NC=C4)NC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
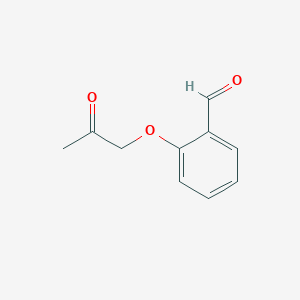
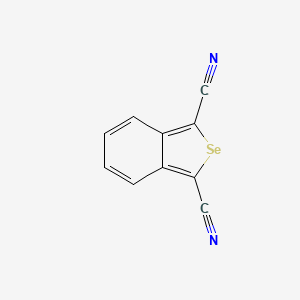
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
